molecular formula C10H13NO3 B1661848 N-[(1E)-1-(3,5-Dimethoxyphenyl)ethylidene]hydroxylamine CAS No. 97294-77-4

N-[(1E)-1-(3,5-Dimethoxyphenyl)ethylidene]hydroxylamine

Cat. No. B1661848
CAS RN: 97294-77-4
M. Wt: 195.21
InChI Key: PFCSYXAOKGKSBA-YRNVUSSQSA-N
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Description

“N-[(1E)-1-(3,5-Dimethoxyphenyl)ethylidene]hydroxylamine” is a chemical compound with the molecular formula C10H13NO31. It is offered by various chemical suppliers21.



Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of “N-[(1E)-1-(3,5-Dimethoxyphenyl)ethylidene]hydroxylamine”. However, there are general methods for the synthesis of hydroxylamine derivatives, such as the acid-catalyzed hydrolysis of nitromethane3.



Molecular Structure Analysis

The molecular structure of “N-[(1E)-1-(3,5-Dimethoxyphenyl)ethylidene]hydroxylamine” is based on its molecular formula C10H13NO31. However, detailed structural information like bond lengths and angles or 3D conformations are not available in the search results.



Chemical Reactions Analysis

Specific chemical reactions involving “N-[(1E)-1-(3,5-Dimethoxyphenyl)ethylidene]hydroxylamine” are not available in the search results. However, hydroxylamine derivatives are known to be involved in nitrene transfer reactions4.



Physical And Chemical Properties Analysis

The physical and chemical properties of “N-[(1E)-1-(3,5-Dimethoxyphenyl)ethylidene]hydroxylamine” are not available in the search results. Typically, these would include properties like melting point, boiling point, solubility, etc.


Safety And Hazards

The safety and hazards associated with “N-[(1E)-1-(3,5-Dimethoxyphenyl)ethylidene]hydroxylamine” are not specified in the search results. It’s always important to handle all chemicals with appropriate safety measures.


Future Directions

As for the future directions, it’s hard to predict without specific context. The use and study of this compound would depend on the interest in its properties and potential applications in various fields like medicine, materials science, etc.


Please note that this analysis is based on the limited information available from the search results and might not be comprehensive. For a detailed study, please refer to scientific literature and databases. Always follow safety guidelines while handling chemicals.


properties

IUPAC Name

(NE)-N-[1-(3,5-dimethoxyphenyl)ethylidene]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c1-7(11-12)8-4-9(13-2)6-10(5-8)14-3/h4-6,12H,1-3H3/b11-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFCSYXAOKGKSBA-YRNVUSSQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NO)C1=CC(=CC(=C1)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\O)/C1=CC(=CC(=C1)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40719200
Record name N-[(1E)-1-(3,5-Dimethoxyphenyl)ethylidene]hydroxylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40719200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(1E)-1-(3,5-Dimethoxyphenyl)ethylidene]hydroxylamine

CAS RN

97294-77-4
Record name N-[(1E)-1-(3,5-Dimethoxyphenyl)ethylidene]hydroxylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40719200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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